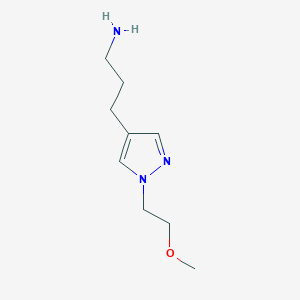

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine

Description

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is a pyrazole-derived amine with a propan-1-amine chain and a 2-methoxyethyl substituent on the pyrazole ring.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-[1-(2-methoxyethyl)pyrazol-4-yl]propan-1-amine |

InChI |

InChI=1S/C9H17N3O/c1-13-6-5-12-8-9(7-11-12)3-2-4-10/h7-8H,2-6,10H2,1H3 |

InChI Key |

CONSNYATPKRBIU-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C=N1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 1-(2-Methoxyethyl)-1H-pyrazole and 3-bromopropan-1-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to the desired temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.

Major Products

Oxidation: Oxo derivatives of the pyrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound within the pyrazole family, featuring a methoxyethyl substituent on the pyrazole ring and a propan-1-amine chain. It has a molecular formula of C10H16N4O and a molecular weight of approximately 196.26 g/mol. This compound is notable for its potential therapeutic effects, particularly as a building block in medicinal chemistry for synthesizing compounds that may exhibit anti-inflammatory or analgesic properties.

Reactions of this compound

- Oxidation This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

- Reduction It can be reduced using lithium aluminum hydride to yield various reduced amine derivatives.

- Substitution Reactions The amine group can participate in nucleophilic substitution reactions with alkyl halides in the presence of bases like sodium hydride, resulting in substituted amine derivatives.

Synthesis of this compound

A common approach involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions. The reaction is typically conducted in an aprotic solvent such as dimethylformamide at elevated temperatures (80–100°C), often using potassium carbonate as a base. The mixture is heated for several hours, with progress monitored via thin-layer chromatography.

Research and Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. The compound may function as a ligand, binding to various receptors or enzymes and influencing their activity. Specific pathways and molecular targets are still being investigated, highlighting the need for further research to clarify its biological mechanisms.

Comparison Table

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyethyl)-1H-pyrazole | Pyrazole ring with methoxyethyl group | Precursor for synthesis |

| 3-Bromopropan-1-amine | Propan chain with bromine substituent | Key reagent in synthesis |

| 4-Aminoantipyrine | Pyrazolone derivative | Known for analgesic properties |

| 5-Methylpyrazole | Methyl-substituted pyrazole | Different substituent influences reactivity |

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects : The 2-methoxyethyl group is less sterically hindered and more hydrophilic than substituents like trifluoromethyl () or nitro (), which are electron-withdrawing and reduce solubility.

- Synthetic Complexity : Copper-catalyzed coupling () and condensation reactions () are plausible synthetic routes for such compounds, with reaction conditions (e.g., Cs₂CO₃, DMSO, 35°C) influencing yield and purity .

Physicochemical Properties

- Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl in ).

- Stability : Nitro-substituted derivatives () may exhibit lower stability under reducing conditions, whereas the target compound’s methoxyethyl group offers neutral stability .

Biological Activity

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O, with a molecular weight of approximately 196.26 g/mol. Its structure features a five-membered pyrazole ring substituted with a methoxyethyl group, which is linked to a propan-1-amine chain. This unique arrangement contributes to its distinct chemical reactivity and biological interactions.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 196.26 g/mol |

| Chemical Structure | Pyrazole ring with methoxyethyl group and propan-1-amine chain |

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions, typically using potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures (80–100°C). The reaction progress is monitored using thin-layer chromatography.

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic effects, particularly in the following areas:

Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may act as a precursor for synthesizing drugs with anti-inflammatory or analgesic properties. Its ability to interact with specific molecular targets could modulate enzyme activity or receptor binding.

Mechanisms of Action : While the detailed mechanisms remain under investigation, it is hypothesized that this compound may function as a ligand that binds to various receptors or enzymes, influencing their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Potential COX-2 Inhibitors : Research has indicated that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .

- Antitumor Activity : Compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .

- Receptor Binding Studies : Investigations into the binding affinities of related pyrazole compounds suggest that they may modulate receptor activities, impacting pathways involved in pain and inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyethyl)-1H-pyrazole | Pyrazole ring with methoxyethyl group | Precursor for synthesis |

| 3-Bromopropan-1-amine | Propan chain with bromine substituent | Key reagent in synthesis |

| 4-Aminoantipyrine | Pyrazolone derivative | Known for analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.